molecular formula C10H22O4Si2 B3052322 Bis(trimethylsilyl) succinate CAS No. 40309-57-7

Bis(trimethylsilyl) succinate

Cat. No.: B3052322
CAS No.: 40309-57-7
M. Wt: 262.45 g/mol
InChI Key: QUUDZINXVRFXLB-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) succinate is an organosilicon compound with the molecular formula C10H22O4Si2. It is a derivative of succinic acid where both carboxyl groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl) succinate can be synthesized through the esterification of succinic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Succinic acid+2(Trimethylsilyl chloride)Bis(trimethylsilyl) succinate+2(Hydrochloric acid)\text{Succinic acid} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} Succinic acid+2(Trimethylsilyl chloride)→Bis(trimethylsilyl) succinate+2(Hydrochloric acid)

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) succinate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield succinic acid and trimethylsilanol.

    Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: While the compound itself is relatively stable, the succinate moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases can be used to hydrolyze this compound.

    Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for reactions involving the succinate moiety.

Major Products Formed

    Hydrolysis: Succinic acid and trimethylsilanol.

    Substitution: Various substituted succinates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of succinic acid.

    Reduction: Reduced forms of succinic acid derivatives.

Scientific Research Applications

Bis(trimethylsilyl) succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of carboxyl groups and in the preparation of volatile derivatives for gas chromatography.

    Biology: The compound can be used in the derivatization of biological samples to improve their volatility and stability for analytical techniques such as mass spectrometry.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and in the modification of drug molecules to enhance their properties.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which bis(trimethylsilyl) succinate exerts its effects is primarily through the trimethylsilyl groups. These groups increase the volatility and stability of the compound, making it more amenable to analytical techniques such as gas chromatography. The trimethylsilyl groups can also act as protecting groups, preventing unwanted reactions at the carboxyl sites during synthetic procedures.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)amine: Another organosilicon compound with similar volatility and stability properties.

    Trimethylsilyl chloride: Used in the synthesis of bis(trimethylsilyl) succinate and other trimethylsilyl derivatives.

    Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.

Uniqueness

This compound is unique in its ability to protect both carboxyl groups of succinic acid simultaneously, making it particularly useful in synthetic applications where selective protection is required. Its stability and volatility also make it an excellent choice for analytical applications, especially in gas chromatography.

Properties

IUPAC Name

bis(trimethylsilyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUDZINXVRFXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCC(=O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334520
Record name Butanedioic acid, bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40309-57-7
Record name Bis(trimethylsilyl) succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40309-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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